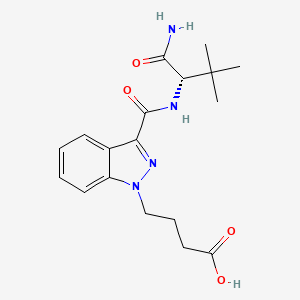
ADB-4-Carboxy-BUTINACA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-BUTINACA N-butanoic acid metabolite (chemical formula: C18H24N4O4) is an analytical reference standard that belongs to the class of synthetic cannabinoids. Structurally, it is similar to known synthetic cannabinoids and is a potential metabolite of ADB-BUTINACA. specific metabolism data for this compound have not been extensively published .
Preparation Methods
The synthetic routes and reaction conditions for ADB-BUTINACA N-butanoic acid metabolite are not widely documented. As an analytical reference standard, it is primarily used for research and forensic applications. Industrial production methods are not well-established due to limited information.
Chemical Reactions Analysis
Types of Reactions:: ADB-BUTINACA N-butanoic acid metabolite may undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen atoms or removal of hydrogen atoms.
Reduction: Reduction of functional groups (e.g., carbonyl groups) to alcohols.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain undisclosed. standard organic chemistry reagents (oxidizing agents, reducing agents, etc.) likely play a role.
Major Products:: The major products formed from these reactions would depend on the specific reaction pathway and conditions. Without detailed data, we can’t provide precise information on the products.
Scientific Research Applications
Forensic Chemistry & Toxicology: Used as a reference standard for identifying synthetic cannabinoids in biological samples.
Pharmacology Research: Investigating its effects on cannabinoid receptors and potential therapeutic applications.
Metabolism Studies: Understanding its metabolic pathways and identifying biomarkers.
Mechanism of Action
The exact mechanism by which ADB-BUTINACA N-butanoic acid metabolite exerts its effects remains speculative. it likely interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system, affecting neurotransmitter release, pain perception, and other physiological processes.
Comparison with Similar Compounds
ADB-BUTINACA N-butanoic acid metabolite shares similarities with other synthetic cannabinoid metabolites, such as:
MDMB-BUTINACA butanoic acid metabolite: Another metabolite of ADB-BUTINACA.
ADB-BUTINACA N-(4-hydroxybutyl) metabolite: Yet another metabolite of ADB-BUTINACA.
While ADB-BUTINACA N-butanoic acid metabolite is unique in its structure, further research is needed to fully understand its distinct properties.
Properties
Molecular Formula |
C18H24N4O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[3-[[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]indazol-1-yl]butanoic acid |
InChI |
InChI=1S/C18H24N4O4/c1-18(2,3)15(16(19)25)20-17(26)14-11-7-4-5-8-12(11)22(21-14)10-6-9-13(23)24/h4-5,7-8,15H,6,9-10H2,1-3H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m1/s1 |
InChI Key |
IXWOIEDYLLODPX-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-7,17-dihydroxydocosa-4,9,11,13,15,19-hexaenoic acid](/img/structure/B10820329.png)

![(4S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820341.png)
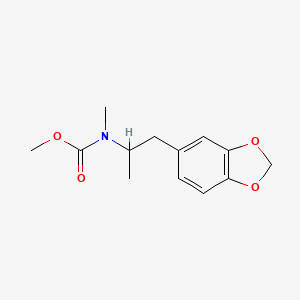
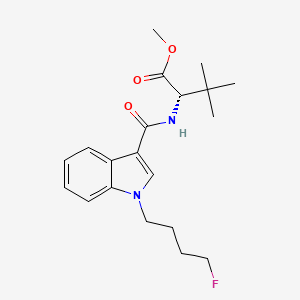
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)
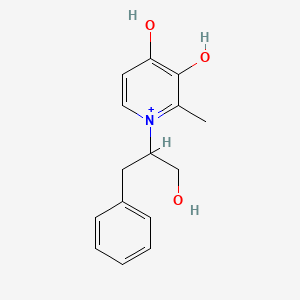
![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)
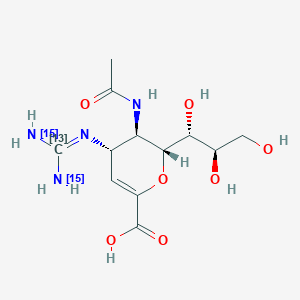
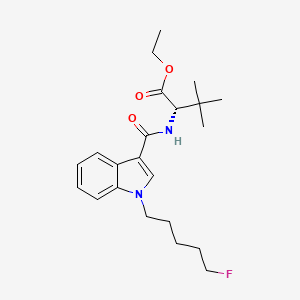

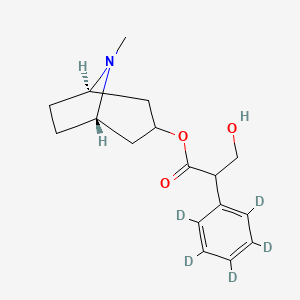
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
